2-Pyridinyl 4-tert-butylbenzenesulfonate

Description

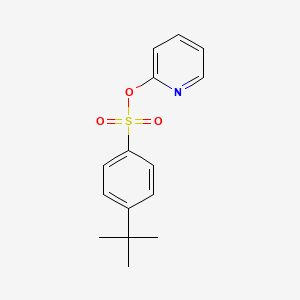

2-Pyridinyl 4-tert-butylbenzenesulfonate is a sulfonate ester featuring a pyridinyl group at the 2-position and a bulky tert-butyl substituent on the benzene ring. This compound is hypothesized to function as a reactive intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where the sulfonate group acts as a leaving agent.

Properties

Molecular Formula |

C15H17NO3S |

|---|---|

Molecular Weight |

291.365 |

IUPAC Name |

pyridin-2-yl 4-tert-butylbenzenesulfonate |

InChI |

InChI=1S/C15H17NO3S/c1-15(2,3)12-7-9-13(10-8-12)20(17,18)19-14-6-4-5-11-16-14/h4-11H,1-3H3 |

InChI Key |

WQQCEXLMLKTIEA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Table: Comparative Properties of Sulfonate Esters and Pyridinyl Derivatives

| Compound | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile | Applications |

|---|---|---|---|---|

| This compound | ~309 (estimated) | 2-pyridinyl, tert-butyl | Moderate (steric hindrance) | Synthetic intermediate |

| Tosylate (4-methyl) | 172.20 | Methyl | High (low steric bulk) | Protecting groups, peptide synthesis |

| Remimazolam besylate | 500.48 | 2-pyridinyl, besylate | Pharmacological activity | Anesthetic/sedative |

| Tovorafenib | 506.29 | 2-pyridinylamino | Kinase inhibition | Pediatric glioma treatment |

Research Findings and Challenges

- Synthesis Insights : Pyridinyl sulfonates like this compound may require optimized conditions (e.g., elevated temperatures, polar solvents) to overcome steric effects, as seen in analogous heterocyclic syntheses .

- Stability : The tert-butyl group likely improves thermal stability but reduces solubility in aqueous media, a trade-off critical for industrial applications.

- Data Gaps : Specific kinetic or thermodynamic data for this compound are unavailable in the reviewed literature, necessitating further experimental studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.